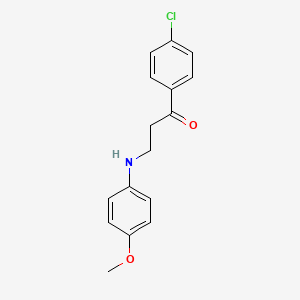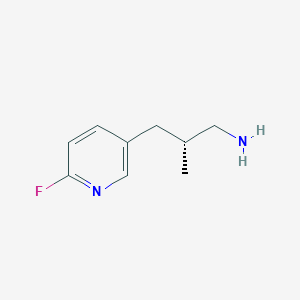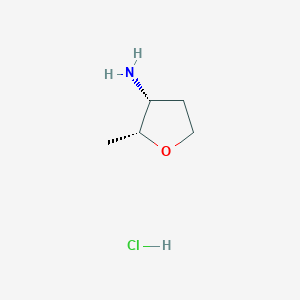![molecular formula C12H22ClNO2 B2406889 2-Chloro-N-[2-(2-methylpropyl)oxan-4-yl]propanamide CAS No. 2411256-93-2](/img/structure/B2406889.png)
2-Chloro-N-[2-(2-methylpropyl)oxan-4-yl]propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-N-[2-(2-methylpropyl)oxan-4-yl]propanamide is a chemical compound that belongs to the class of amides. It is also known as chloramphenicol succinate. This compound has been widely used in scientific research due to its unique properties.
Mécanisme D'action
The mechanism of action of 2-Chloro-N-[2-(2-methylpropyl)oxan-4-yl]propanamide involves the inhibition of bacterial protein synthesis. It binds to the 50S subunit of the bacterial ribosome, which prevents the formation of peptide bonds between amino acids during protein synthesis. This leads to the inhibition of bacterial growth and replication.
Biochemical and Physiological Effects
This compound has been shown to have a broad-spectrum antibacterial activity. It is effective against both gram-positive and gram-negative bacteria. It has also been shown to have low toxicity in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-Chloro-N-[2-(2-methylpropyl)oxan-4-yl]propanamide in lab experiments is its broad-spectrum antibacterial activity. This allows for the study of a wide range of bacterial species. However, one limitation is that it can be toxic to some cell types, which can limit its use in certain experiments.
Orientations Futures
There are several future directions for research involving 2-Chloro-N-[2-(2-methylpropyl)oxan-4-yl]propanamide. One direction is the development of new antibiotics based on the structure of this compound. Another direction is the study of the mechanisms of bacterial resistance to this compound and the development of strategies to overcome resistance. Finally, the use of this compound in combination with other antibiotics to enhance their effectiveness is also an area of future research.
Conclusion
In conclusion, this compound is a chemical compound that has been widely used in scientific research due to its antibacterial properties. It has a broad-spectrum antibacterial activity and inhibits bacterial protein synthesis. It has several advantages and limitations for lab experiments, and there are several future directions for research involving this compound.
Méthodes De Synthèse
The synthesis of 2-Chloro-N-[2-(2-methylpropyl)oxan-4-yl]propanamide involves the reaction of 2-Chloro-N-[2-(2-methylpropyl)oxan-4-yl]acetamide with succinic anhydride in the presence of a base. The reaction proceeds through the formation of an intermediate, which is then hydrolyzed to yield the final product.
Applications De Recherche Scientifique
2-Chloro-N-[2-(2-methylpropyl)oxan-4-yl]propanamide has been widely used in scientific research due to its antibacterial properties. It has been used to study the mechanisms of bacterial resistance to antibiotics and to develop new antibiotics. It has also been used to study the effects of antibiotics on bacterial growth and metabolism.
Propriétés
IUPAC Name |
2-chloro-N-[2-(2-methylpropyl)oxan-4-yl]propanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22ClNO2/c1-8(2)6-11-7-10(4-5-16-11)14-12(15)9(3)13/h8-11H,4-7H2,1-3H3,(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGOJCMFYHNEYQD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1CC(CCO1)NC(=O)C(C)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22ClNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.76 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![{6-Chloro-4-[(2-chloro-4-fluorobenzyl)amino]quinolin-3-yl}(morpholin-4-yl)methanone](/img/structure/B2406806.png)
![N-[3-(4-phenyl-1,3-thiazol-2-yl)phenyl]acetamide](/img/structure/B2406808.png)

![3,6-Dibromo-1H-pyrazolo[1,5-a]pyrimidin-2-one;hydrochloride](/img/structure/B2406811.png)
![3-[(2,4-dichlorophenoxy)methyl]-4-methyl-5-(nitromethyl)-4H-1,2,4-triazole](/img/structure/B2406812.png)
![N-[2-[4-(2-fluorophenyl)piperazin-1-yl]sulfonylethyl]cyclohexanecarboxamide](/img/structure/B2406813.png)
![(E)-6-(3,4-dimethoxystyryl)-3-phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B2406815.png)


![5,6-Dimethyl-3-phenyl-7-(4-phenylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2406819.png)
![N-[(2-Tert-butylcyclohexyl)methyl]prop-2-enamide](/img/structure/B2406821.png)
![[2-Chloro-3-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]triisopropylsilane](/img/structure/B2406822.png)
![Ethyl 4-[(6-hydroxy-2-oxo-7-phenylchromen-4-yl)methyl]piperazine-1-carboxylate](/img/structure/B2406824.png)
![2-Methyl-5-oxazolo[4,5-b]pyridin-2-yl-phenylamine](/img/structure/B2406826.png)